molecular formula C17H17F3N2O4S B14135864 N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine CAS No. 1212123-40-4

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine

Cat. No.: B14135864
CAS No.: 1212123-40-4
M. Wt: 402.4 g/mol
InChI Key: YLEZOMNYJIJFDK-AWEZNQCLSA-N
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Description

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine is a complex organic compound that features a trifluoromethoxyphenyl group, a thiazole ring, and an acetylated valine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine typically involves multiple steps, starting with the preparation of the 4-(trifluoromethoxy)phenyl thiazole intermediate. This intermediate is then acetylated and coupled with L-valine under specific reaction conditions. The process may involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs.

Scientific Research Applications

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and thiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions are still under investigation, but the compound’s unique structure suggests it could have significant biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine stands out due to its combination of a trifluoromethoxyphenyl group, thiazole ring, and acetylated valine residue. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1212123-40-4

Molecular Formula

C17H17F3N2O4S

Molecular Weight

402.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C17H17F3N2O4S/c1-9(2)14(16(24)25)22-13(23)7-11-8-27-15(21-11)10-3-5-12(6-4-10)26-17(18,19)20/h3-6,8-9,14H,7H2,1-2H3,(H,22,23)(H,24,25)/t14-/m0/s1

InChI Key

YLEZOMNYJIJFDK-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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